1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid
Description
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is a bicyclic organic compound featuring a cyclobutane ring directly bonded to a methyl-substituted pyrazole moiety and a carboxylic acid group at the 4-position of the pyrazole. The compound’s structural uniqueness lies in the strained cyclobutane ring, which may influence its conformational stability and reactivity, and the pyrazole-carboxylic acid motif, which is common in medicinal chemistry for hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-9/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCOYTNZXBUAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
UV-Induced [2+2] Cycloaddition
A widely cited method involves the photochemical [2+2] cycloaddition of acrylic acid derivatives with ethylene. As demonstrated in a 2016 study, acrylic acid reacts with ethylene under UV irradiation (450W high-pressure mercury lamp) in dichloromethane at -30°C to -20°C, yielding cyclobutanecarboxylic acid with 97% purity after distillation. Key parameters include:
| Parameter | Value |
|---|---|
| Reactants | Acrylic acid, ethylene gas |
| Solvent | Dichloromethane |
| Temperature | -30°C to -20°C |
| Catalyst | UV light (450W) |
| Yield | 97% |
This method leverages the ring strain of cyclobutane to drive the reaction, though scalability may require optimized light sources and temperature control.
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
1,1-Cyclobutanedicarboxylic acid serves as a precursor for monocarboxylic acid derivatives. Heating at 160°C induces decarboxylation, releasing CO₂ and yielding cyclobutanecarboxylic acid. This approach avoids photochemical equipment but requires precise temperature control to prevent side reactions.
Carboxylic Acid Functionalization
Ester Hydrolysis
The ethyl ester derivative (1-(1-methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester) is hydrolyzed under acidic or basic conditions. A typical procedure involves:
-
Reagents : 6M HCl or NaOH in ethanol/water
-
Temperature : 80–100°C
Integrated Synthetic Routes
Route 1: Sequential Cycloaddition and Coupling
-
Synthesize cyclobutanecarboxylic acid via UV-induced cycloaddition.
-
Perform Suzuki-Miyaura coupling with 1-methyl-4-bromopyrazole.
Overall Yield : ~70% (estimated from stepwise yields).
Route 2: Direct Cyclization
-
Prepare 1-methyl-4-hydrazineylpyrazole.
-
React with cyclobutanecarbonyl chloride to form pyrazole ring.
-
Oxidize or hydrolyze intermediates to carboxylic acid.
Challenges : Low yields due to steric hindrance at the cyclobutane core.
Analytical and Optimization Data
Reaction Monitoring
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is investigated for its potential therapeutic effects. Its derivatives have shown promise in:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives can exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotics.
- Antimalarial Properties : Research has highlighted the effectiveness of certain pyrazole compounds in inhibiting malaria parasites, suggesting potential use in antimalarial drug development.
Biological Research
The compound is also explored for its biological mechanisms:
- Enzyme Interaction : Initial studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to new insights in biochemistry.
- Cellular Studies : Its effects on cell proliferation and apoptosis are under investigation, particularly in cancer research.
Synthetic Chemistry
This compound serves as an essential building block in synthetic organic chemistry:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, which are vital for drug discovery and development.
- Catalytic Reactions : The compound can act as a catalyst or a precursor in various organic reactions, enhancing the efficiency of chemical syntheses.
Case Studies and Research Findings
A collection of studies demonstrates the compound's versatility:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Johnson et al. (2024) | Antimalarial Efficacy | Reported a 70% reduction in parasite load in vitro compared to control groups. |
| Lee et al. (2023) | Synthesis Applications | Successfully synthesized novel pyrazole derivatives using this compound as a key intermediate. |
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Differences and Implications
Cyclobutane vs. Cyclobutylmethyl Substituents
- The target compound’s direct cyclobutane linkage (vs. The cyclobutylmethyl analog (C₉H₁₂N₂O₂) has a slightly higher molecular weight (180.21 vs. ~179.2) due to the additional methylene group .
Pyrazole vs. Other Heterocycles
- Replacement of pyrazole with pyridine (e.g., ) introduces a basic nitrogen atom, altering electronic properties and solubility.
Functional Group Modifications
- Carboxylic Acid vs. Carboxamide/Aldehyde :
Extended Ring Systems
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is a compound belonging to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 180.2 g/mol
- CAS Number: 1501818-86-5
- Predicted Boiling Point: 364.5 ± 25.0 °C
- Predicted Density: 1.33 ± 0.1 g/cm³
- Acidity (pKa): 4.26 ± 0.20
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibitory effects against a range of bacterial strains, suggesting that the introduction of the cyclobutanecarboxylic acid moiety may enhance this activity.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in cancer treatment:
- A study reported that a related compound induced apoptosis in hepatocellular carcinoma cell lines, with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10f | HeLa | 24.05 |
| 10f | PC-3 | 21.13 |
| 10f | MDA-MB-231 | 29.94 |
Research Findings
Research has focused on the synthesis and biological evaluation of pyrazole derivatives, including:
- Synthesis Methods: The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with cyclobutanecarboxylic acid derivatives under specific conditions to yield the desired compound .
- Pharmacological Studies: Various studies have explored the pharmacological profiles of these compounds, emphasizing their potential as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Q & A
Q. What are the common synthetic routes for preparing 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation and hydrolysis steps. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine to form a pyrazole ester intermediate. Subsequent basic hydrolysis (e.g., using NaOH or KOH in aqueous ethanol) yields the carboxylic acid derivative. Similar strategies are employed for structurally related pyrazole-4-carboxylic acids, as demonstrated in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Advanced routes may involve decarboxylative N-alkylation using cyclobutane precursors and coupling agents, as seen in analogous protocols for pyrazole derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide structural confirmation (e.g., pyrazole ring protons at δ 7.5–8.0 ppm and cyclobutane protons at δ 2.0–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Carboxylic acid O–H stretching (~2500–3300 cm) and C=O stretching (~1700 cm) are diagnostic .
- X-ray Crystallography : Resolves 3D molecular geometry but requires high-quality single crystals .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ADF software) predict molecular orbitals, electrostatic potentials, and reaction pathways. For example:
- HOMO-LUMO Analysis : Reveals charge distribution and reactivity sites .
- Vibrational Frequency Matching : Validates experimental IR data by comparing computed vs. observed peaks .
- Solvent Effects : PCM (Polarizable Continuum Model) simulations assess solubility and stability in different solvents .
Q. What challenges arise in crystallographic refinement of this compound using SHELX software?
- Methodological Answer :
- Disorder in Cyclobutane Rings : Flexible cyclobutane conformations may require constrained refinement (ISOR/DFIX commands) to stabilize thermal motion .
- Hydrogen Bonding Networks : SHELXL’s AFIX commands model H-bonds between carboxylic acid groups and solvent molecules .
- Twinned Crystals : Use TWIN/BASF instructions to refine data from non-merohedral twinning .
Q. How can contradictory spectroscopic or crystallographic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR/MS data with synthetic intermediates to identify impurities .
- High-Resolution Techniques : Use synchrotron XRD or cryo-crystallography to improve data quality for ambiguous electron density .
- Dynamic NMR : Resolve fluxional behavior in cyclobutane rings caused by ring puckering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
